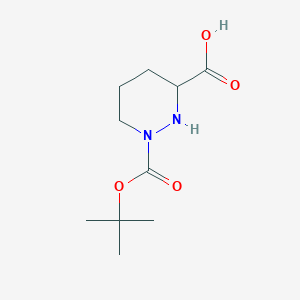
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a hexahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
The synthesis of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
-
Formation of the Hexahydropyridazine Ring: : The hexahydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires specific reaction conditions such as the use of a base or acid catalyst and controlled temperature.
-
Introduction of the Boc Group: : The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
-
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation depend on the specific conditions and reagents used.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atoms of the hexahydropyridazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
-
Deprotection: : The Boc group can be removed through deprotection reactions using acids such as trifluoroacetic acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
-
Biology: : In biological research, the compound can be used to study the effects of hexahydropyridazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
-
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
-
Industry: : In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The hexahydropyridazine ring and Boc group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action can vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
-
Hexahydropyridazine-3-carboxylic acid: : This compound lacks the Boc group, which can affect its reactivity and applications.
-
(S)-1-(tert-Butoxycarbonyl)piperazine-3-carboxylic acid:
-
(S)-1-(tert-Butoxycarbonyl)hexahydro-1H-pyridazine-3-carboxylic acid: : This compound has a similar structure but may differ in stereochemistry or specific functional groups.
Eigenschaften
Molekularformel |
C10H18N2O4 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LVMKLJNPZFPBBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



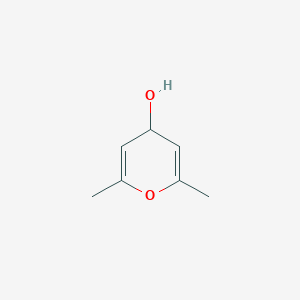

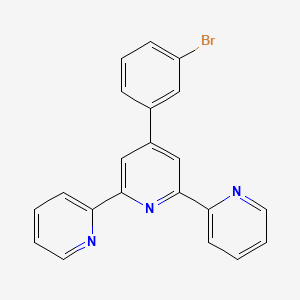
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

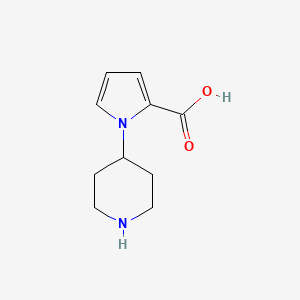

![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
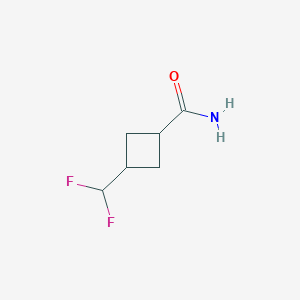
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
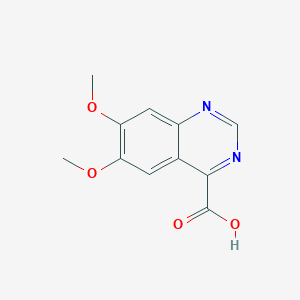
![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
![(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12281920.png)
